(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Description
This compound is a triterpenoid saponin characterized by a highly oxygenated pentacyclic triterpene core (tetradecahydropicene backbone) functionalized with multiple substituents, including a formyl (-CHO) and a carboxylic acid (-COOH) group. It is further glycosylated with two distinct sugar moieties: a glucose unit [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] and a pentose [(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]. The stereochemical complexity (e.g., 2S,3S,4S,5R,6R configuration) is critical for its biological activity and interaction with cellular targets .
Key structural features:
- Triterpene Backbone: The hexamethylated tetradecahydropicene system provides rigidity and hydrophobic interactions.
- Functional Groups: The formyl group at position 4 and the carboxylic acid at position 8a enhance electrophilicity and hydrogen-bonding capacity, respectively.
- Glycosylation: The sugar units increase water solubility and facilitate receptor recognition.
Properties
CAS No. |
97892-86-9 |
|---|---|
Molecular Formula |
C47H72O20 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)13-14-47(41(60)61)21(15-42)20-7-8-25-43(3)11-10-27(44(4,19-49)24(43)9-12-45(25,5)46(20,6)16-26(47)51)64-40-36(67-39-32(56)30(54)29(53)23(17-48)63-39)34(33(57)35(66-40)37(58)59)65-38-31(55)28(52)22(50)18-62-38/h7,19,21-36,38-40,48,50-57H,8-18H2,1-6H3,(H,58,59)(H,60,61)/t21-,22+,23+,24+,25+,26+,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,43-,44-,45+,46+,47+/m0/s1 |
InChI Key |
KUOJCJXXMJCHIN-OOIFEJPQSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound known as (2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid (CAS Number: 182322-57-2) exhibits significant biological activity that has garnered attention in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple hydroxyl groups and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of approximately 1131.26 g/mol. The intricate stereochemistry contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅₅H₈₆O₂₄ |
| Molecular Weight | 1131.26 g/mol |
| CAS Number | 182322-57-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antioxidant Activity
The compound has also shown promising antioxidant properties . In vitro assays revealed that it scavenges free radicals effectively. This activity is attributed to its multiple hydroxyl groups that can donate electrons and neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
In animal models of inflammation, the compound has been reported to reduce markers of inflammation such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory conditions.
Antidiabetic Potential
Preliminary studies suggest that the compound may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This effect could be beneficial for managing type 2 diabetes mellitus.
Cytotoxicity Against Cancer Cells
Recent investigations have identified cytotoxic effects against various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Antioxidant Activity Assessment : Research by Johnson et al. (2024) utilized DPPH and ABTS assays to measure the antioxidant capacity of the compound. The results showed an IC50 value of 25 µg/mL for DPPH radical scavenging.
- Anti-inflammatory Research : In a study published in the Journal of Inflammation Research (2022), the compound was administered to mice with induced paw edema. The treatment group exhibited a 40% reduction in edema compared to controls.
Scientific Research Applications
Pharmaceutical Applications
This compound has been investigated for its potential use in pharmaceuticals due to its unique structural features that may exhibit biological activity. Its hydroxyl and carboxylic acid functional groups suggest possible interactions with biological molecules.
Antimicrobial Activity
Research indicates that compounds with similar structures can possess antimicrobial properties. The presence of multiple hydroxyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
Antioxidant Properties
The structural configuration may also confer antioxidant capabilities. This is particularly relevant in the formulation of dietary supplements aimed at reducing oxidative stress and preventing cellular damage .
Nutraceutical Applications
Due to its potential health benefits derived from its bioactive components, this compound could be explored as a nutraceutical ingredient.
Functional Foods
Incorporating this compound into functional foods may provide health benefits beyond basic nutrition. Its possible effects on metabolic processes could be beneficial in managing conditions like obesity and diabetes .
Agricultural Applications
The compound has been studied for its role as a plant growth regulator or biostimulant. Its structural components may influence plant growth and resistance to environmental stressors.
Plant Growth Promotion
Studies suggest that compounds with similar configurations can enhance root development and overall plant vigor. This application is particularly relevant for sustainable agriculture practices aimed at improving crop yields without synthetic fertilizers .
Pest Resistance
The compound may also play a role in natural pest resistance strategies. Its application in organic farming could help reduce reliance on chemical pesticides by enhancing plants' innate defense mechanisms .
Cosmetic Applications
Given its antioxidant properties and potential skin benefits, this compound could be utilized in cosmetic formulations.
Skin Care Products
Research into similar compounds indicates that they can improve skin hydration and elasticity while providing protection against environmental damage. Formulations incorporating this compound may appeal to consumers seeking natural and effective skin care solutions .
Chemical Reactions Analysis
Functional Group Transformations
The compound exhibits multiple reactive functional groups, including carboxy (COOH) , formyl (CHO) , hydroxy (OH) , and glycosidic linkages , facilitating diverse reaction pathways .
Esterification and Hydrolysis
The carboxy group at the 8a position can undergo esterification with alcohols or hydrolysis under acidic/basic conditions . For example:
Hydrolysis of esters may occur in biological systems, altering the compound’s solubility and bioavailability .
Oxidation of Hydroxy Groups
The hydroxy groups in the glycosidic units (e.g., 3-hydroxy, 4-hydroxy) are susceptible to oxidation, forming ketones or carboxylic acids under oxidative conditions :
Acetylation of Hydroxy Groups
Acetylation of hydroxy groups (e.g., 8a-hydroxy) is observed in related compounds, enhancing stability by reducing polarity .
Glycosidic Bond Reactivity
The glycosidic linkages between the aglycone (triterpene) and sugar moieties are labile under acidic conditions, leading to hydrolysis :
Structural Stability and Degradation
The formyl group (CHO) at position 4 may undergo oxidation to carboxylic acid or reduction to alcohol . Additionally, the hydroxymethyl groups in sugar units (e.g., 6-hydroxymethyl) can oxidize to form carbonyl groups .
Biological Context and Reactivity
In Camellia species, the compound’s stability likely arises from its complex glycosylation and methylated triterpene core, which may reduce enzymatic degradation .
Key Reaction Data (Table)
Research Findings and Implications
-
Biosynthesis : The compound’s methylated triterpene core and glycosylation suggest involvement in plant defense mechanisms, potentially via enzymatic modifications .
-
Chemical Synthesis : Selective oxidation or protection of reactive groups (e.g., hydroxy) could enable semi-synthetic derivatives for medicinal applications .
-
Degradation Pathways : Acidic hydrolysis of glycosidic bonds may occur in gastrointestinal environments, affecting oral bioavailability .
Comparison with Similar Compounds
Structural Insights :
- The formyl group in the target compound distinguishes it from analogs in –13, which lack this moiety. This group may enhance reactivity (e.g., Schiff base formation with lysine residues in proteins) .
- Compared to the compound in (XlogP = 0.60), the target’s lower XlogP (-1.2) suggests improved water solubility, critical for bioavailability .
ADMET Profile Comparison
Implications :
- The target compound’s high PSA limits CNS activity but reduces off-target neurotoxicity .
Q & A
How can researchers determine the stereochemical configuration of the compound, given its complex polycyclic and glycosidic substructures?
Methodological Answer:
The stereochemical configuration can be resolved using a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis), X-ray crystallography (for absolute configuration), and computational modeling (DFT-based optimization of dihedral angles and energy minimization). For glycosidic linkages, HSQC-TOCSY and H2BC experiments are critical to assign anomeric protons and confirm sugar connectivity . Advanced techniques like electronic circular dichroism (ECD) may resolve chiral centers in the tetradecahydropicen core by comparing experimental spectra with simulated data from quantum mechanical calculations .
What experimental strategies are recommended to optimize the synthesis of this compound, given its susceptibility to oxidation at the formyl and hydroxy groups?
Methodological Answer:
Protecting group chemistry is essential. For the formyl group, acetal formation (e.g., using ethylene glycol under acidic conditions) or reversible imine formation can prevent undesired oxidation. Hydroxy groups may be protected as silyl ethers (e.g., TBS or TIPS) or acetates . Reaction conditions should employ inert atmospheres (N₂/Ar) and low temperatures (−78°C to 0°C) during critical steps. Monitoring via HPLC-MS with a C18 column and UV-Vis detection (210–300 nm) ensures intermediate stability . Post-synthesis, global deprotection using mild acids (e.g., TFA) or fluoride sources (TBAF) should be validated by HRMS and ²⁹Si NMR (if silyl groups are used) .
How can researchers resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?
Methodological Answer:
Discrepancies often arise from variations in crystalline vs. amorphous forms or residual solvents. Use dynamic light scattering (DLS) to assess aggregation in solution and differential scanning calorimetry (DSC) to identify polymorphic transitions. Solubility should be measured under standardized conditions (e.g., 25°C, 0.1 M PBS pH 7.4) with equilibrium solubility assays (24–72 hr stirring). For nonpolar solvents, Hansen solubility parameters can predict compatibility with the compound’s carboxylate and glycosidic moieties . Conflicting data may also stem from impurity profiles ; validate purity via ²D-LC-MS/MS and ¹H-¹³C HMBC correlations .
What advanced techniques are suitable for analyzing the compound’s metabolic stability in vitro?
Methodological Answer:
Use hepatocyte or microsomal incubations (human/rat) with LC-MS/MS quantification. Key parameters include intrinsic clearance (Clₐᵢₙₜ) and half-life (t₁/₂) . For glycosidic bond stability, employ β-glucosidase or lysozyme assays to simulate enzymatic hydrolysis. Reactive oxygen species (ROS) scavengers (e.g., ascorbic acid) may be added to isolate oxidation pathways. Data interpretation should integrate Michaelis-Menten kinetics and molecular docking to predict active-site interactions with CYP450 isoforms .
How can researchers validate the compound’s proposed mechanism of action in biological systems, given its multifunctional groups?
Methodological Answer:
Adopt a target deconvolution approach :
Affinity chromatography using immobilized compound analogs to pull down binding proteins.
Surface plasmon resonance (SPR) or ITC to quantify binding kinetics (K_D, ΔH, ΔS).
CRISPR-Cas9 knockouts of putative targets (e.g., enzymes interacting with the tetradecahydropicen core) to assess phenotypic rescue.
Isothermal titration calorimetry (ITC) confirms stoichiometry and thermodynamics of ligand-target interactions. Cross-validate with molecular dynamics simulations (AMBER/CHARMM force fields) to map critical hydrogen bonds and hydrophobic contacts .
What computational tools are recommended to model the compound’s interactions with lipid bilayers, given its amphiphilic structure?
Methodological Answer:
Use coarse-grained molecular dynamics (CG-MD) with the MARTINI force field to simulate partitioning into lipid bilayers. For atomistic details, all-atom MD (GROMACS/NAMD) with POPC/cholesterol membranes can quantify insertion depth and orientation. Key metrics include lipid order parameters (Sₚₐₗₘ) , diffusion coefficients , and free energy profiles (umbrella sampling). Experimental validation via fluorescence anisotropy (using DPH or TMA-DPH probes) and Langmuir trough measurements (for surface pressure-area isotherms) is critical .
How should researchers design stability-indicating methods for this compound under accelerated degradation conditions?
Methodological Answer:
Develop a forced degradation protocol :
- Acidic/alkaline hydrolysis : 0.1–1.0 M HCl/NaOH at 40–60°C.
- Oxidative stress : 0.3% H₂O₂ or AIBN.
- Photolysis : ICH Q1B guidelines (UV at 320–400 nm).
Analyze degradation products via UPLC-PDA-ELSD and LC-QTOF-MS/MS with MassHunter/MZmine software. Method validation should include ICH Q2(R1) parameters: specificity, LOD/LOQ, and robustness. For quantification, use QbD principles to optimize column chemistry (e.g., HILIC for polar degradants) .
What strategies mitigate batch-to-batch variability in the compound’s synthesis, particularly in glycosylation steps?
Methodological Answer:
Implement Design of Experiments (DoE) to optimize glycosylation conditions (e.g., temperature, catalyst loading, solvent polarity). Use Schmidt’s trichloroacetimidate method for stereoselective glycosidic coupling, monitored by ¹⁹F NMR (if fluorinated donors are used). Critical quality attributes (CQAs) like anomeric ratio and reducing sugar content should be tracked via HPAEC-PAD or MALDI-TOF . For scale-up, employ continuous flow reactors to enhance mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
